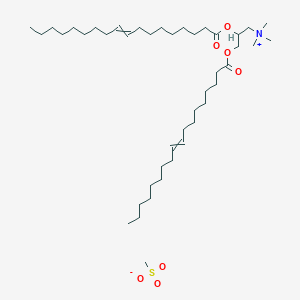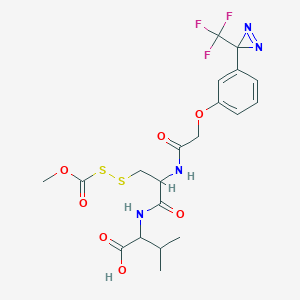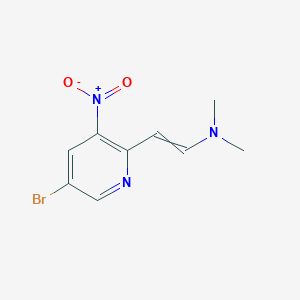
2,3-Di(octadec-9-enoyloxy)propyl-trimethylazanium;methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
DOTAP MESYLATE is typically synthesized through the reaction of N-(2,3-dioleoyloxy-1-propyl)-N,N,N-trimethylammonium chloride with methanesulfonic acid. The reaction involves the following steps:
Esterification: The initial step involves the esterification of 2,3-epoxypropyltrimethylammonium chloride with oleic acid to form N-(2,3-dioleoyloxy-1-propyl)-N,N,N-trimethylammonium chloride.
Mesylation: The chloride salt is then reacted with methanesulfonic acid to produce DOTAP MESYLATE.
Industrial Production Methods
Industrial production of DOTAP MESYLATE follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is typically purified through crystallization and filtration to achieve a purity of 98% or higher .
Analyse Chemischer Reaktionen
Types of Reactions
DOTAP MESYLATE primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in esterification and hydrolysis reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. These reactions typically occur under mild conditions.
Esterification: This reaction involves the use of carboxylic acids and occurs under acidic conditions.
Hydrolysis: DOTAP MESYLATE can be hydrolyzed in the presence of water, especially under basic conditions.
Major Products Formed
Substitution Reactions: The major products are substituted ammonium compounds.
Esterification: The products are esters of DOTAP.
Wissenschaftliche Forschungsanwendungen
DOTAP MESYLATE is extensively used in various fields of scientific research:
Chemistry: It is used as a reagent for the synthesis of other cationic lipids and surfactants.
Biology: DOTAP MESYLATE is widely used in gene transfection studies.
Medicine: In medical research, DOTAP MESYLATE is used in the development of gene therapies and mRNA vaccines.
Industry: It is used in the formulation of lipid nanoparticles for drug delivery systems.
Wirkmechanismus
DOTAP MESYLATE exerts its effects through the formation of cationic liposomes. These liposomes interact with the negatively charged cell membrane, facilitating the fusion and subsequent release of the encapsulated genetic material into the cell. The cationic nature of DOTAP MESYLATE enhances its interaction with the cell membrane, promoting efficient gene delivery .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Dioleoyl-3-trimethylammonium-propane chloride (DOTAP chloride)
- 1,2-Dioleoyl-3-trimethylammonium-propane iodide (DOTAP iodide)
- 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
Uniqueness of DOTAP MESYLATE
DOTAP MESYLATE is unique due to its high efficiency in gene transfection and delivery. Compared to DOTAP chloride and DOTAP iodide, DOTAP MESYLATE has shown superior performance in delivering nucleic acids to cells. Its ability to form stable liposomal structures and its high transfection efficiency make it a preferred choice in gene therapy and vaccine development .
Eigenschaften
Molekularformel |
C43H83NO7S |
|---|---|
Molekulargewicht |
758.2 g/mol |
IUPAC-Name |
2,3-di(octadec-9-enoyloxy)propyl-trimethylazanium;methanesulfonate |
InChI |
InChI=1S/C42H80NO4.CH4O3S/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;1-5(2,3)4/h20-23,40H,6-19,24-39H2,1-5H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
APGRDDRQPNSEQY-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.CS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[5-(2-hydroxyethyl)-3-(2-hydroxy-4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate](/img/structure/B14104080.png)
![8-allyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14104085.png)
![4-methyl-6-(2-methylphenyl)-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14104086.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14104093.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-phenylacetamide](/img/structure/B14104100.png)
![3-[(2-chlorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14104105.png)
![N-ethyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14104108.png)
![N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14104110.png)
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide](/img/structure/B14104114.png)




![2-(1H-indol-3-yl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-oxoacetamide](/img/structure/B14104157.png)
